molecular formula C15H15ClN2O2 B14332047 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline CAS No. 105957-74-2

2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline

Cat. No.: B14332047
CAS No.: 105957-74-2
M. Wt: 290.74 g/mol
InChI Key: GVQQVTQIZNLVTC-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorophenyl group, a nitro group, and a methyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-methylacetanilide to introduce the nitro group. This is followed by the Friedel-Crafts alkylation using 1-(4-chlorophenyl)ethanol to attach the chlorophenyl group. The final step involves the reduction of the nitro group to form the aniline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as aluminum chloride are often used in the Friedel-Crafts alkylation step to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-aminoaniline.

    Substitution: Formation of halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-aminoaniline: Similar structure but with an amino group instead of a nitro group.

    2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitrophenol: Similar structure but with a hydroxyl group instead of an aniline group.

Uniqueness

2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and chlorophenyl groups makes it a versatile intermediate for further chemical modifications.

Properties

CAS No.

105957-74-2

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)ethyl]-4-methyl-6-nitroaniline

InChI

InChI=1S/C15H15ClN2O2/c1-9-7-13(15(17)14(8-9)18(19)20)10(2)11-3-5-12(16)6-4-11/h3-8,10H,17H2,1-2H3

InChI Key

GVQQVTQIZNLVTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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